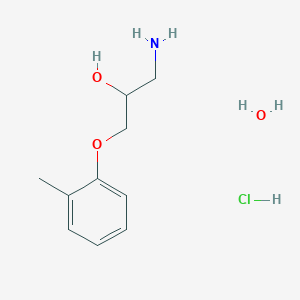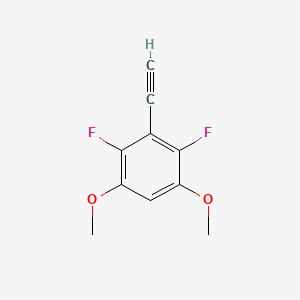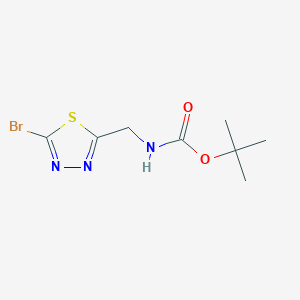
(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
描述
(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 2-methylphenyl group and a 4-methylphenyl group attached to the prop-2-en-1-one backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated ketones, alcohols
Substitution: Nitro, halo, and sulfonyl derivatives
科学研究应用
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.
Antioxidant Properties: The compound has been investigated for its potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Medicine:
Anti-inflammatory Agents: Research indicates that this compound and its derivatives possess anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs.
Cancer Research: The compound has shown promise in inhibiting the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.
Industry:
Dye Synthesis: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: The compound is utilized in the production of polymers with specific properties for industrial applications.
作用机制
The mechanism of action of (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway. In cancer research, the compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
相似化合物的比较
- (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Comparison:
- (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both 2-methyl and 4-methyl groups on the phenyl rings, which can influence its reactivity and biological activity.
- (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has a methoxy group that can enhance its electron-donating properties, potentially altering its reactivity in electrophilic substitution reactions.
- (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one contains a chloro group, which can increase its electron-withdrawing properties, affecting its reactivity and biological activity.
- (2E)-3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has a hydroxy group that can form hydrogen bonds, influencing its solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(E)-3-(2-methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-7-9-16(10-8-13)17(18)12-11-15-6-4-3-5-14(15)2/h3-12H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUHORQIYZVVRW-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-](/img/structure/B3103898.png)


![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)

![(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3103920.png)





